2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide 2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1207020-17-4
VCID: VC7503877
InChI: InChI=1S/C18H13F2N3O2/c1-11-5-8-17(23-22-11)25-14-4-2-3-13(10-14)21-18(24)15-7-6-12(19)9-16(15)20/h2-10H,1H3,(H,21,24)
SMILES: CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F
Molecular Formula: C18H13F2N3O2
Molecular Weight: 341.318

2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

CAS No.: 1207020-17-4

Cat. No.: VC7503877

Molecular Formula: C18H13F2N3O2

Molecular Weight: 341.318

* For research use only. Not for human or veterinary use.

2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide - 1207020-17-4

Specification

CAS No. 1207020-17-4
Molecular Formula C18H13F2N3O2
Molecular Weight 341.318
IUPAC Name 2,4-difluoro-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Standard InChI InChI=1S/C18H13F2N3O2/c1-11-5-8-17(23-22-11)25-14-4-2-3-13(10-14)21-18(24)15-7-6-12(19)9-16(15)20/h2-10H,1H3,(H,21,24)
Standard InChI Key XYDBMVNPEOFZFV-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2,4-Difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide (CAS 1207020-17-4) belongs to the benzamide class, featuring:

  • Benzamide core: Substituted with 2,4-difluoro groups on the aromatic ring

  • Sulfonamide linker: Connects the benzamide to a 3-((6-methylpyridazin-3-yl)oxy)phenyl group

  • Pyridazine moiety: A six-membered heterocycle with two adjacent nitrogen atoms and a methyl substituent .

The compound’s IUPAC name derives from its substituents: 2,4-difluoro-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzamide. Its SMILES notation (CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F) and InChIKey (XYDBMVNPEOFZFV-UHFFFAOYSA-N) provide unambiguous structural identifiers .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₃F₂N₃O₂
Molecular Weight341.318 g/mol
SolubilitySoluble in organic solvents
XLogP33.2 (PubChem computed)

Crystallographic and Conformational Analysis

While X-ray diffraction data remain unavailable, computational models predict:

  • Planar benzamide group: Facilitates π-π stacking with biological targets

  • Flexible sulfonamide linker: Allows conformational adaptation during target binding

  • Pyridazine orientation: The methyl group at position 6 induces steric effects influencing molecular interactions .

Synthetic Methodologies

Reaction Pathways

The synthesis typically follows a three-step sequence:

Step 1: Formation of 3-((6-methylpyridazin-3-yl)oxy)aniline via nucleophilic aromatic substitution between 3-aminophenol and 3-chloro-6-methylpyridazine .

Step 2: Activation of 2,4-difluorobenzoic acid using thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

Step 3: Amide coupling between the acid chloride and 3-((6-methylpyridazin-3-yl)oxy)aniline in dichloromethane with triethylamine as a base .

Purification and Characterization

Post-synthetic purification employs:

  • Flash chromatography: Using silica gel and ethyl acetate/hexane gradients

  • Recrystallization: From ethanol/water mixtures to achieve >95% purity.

Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=2.4 Hz, 1H, pyridazine-H), 7.82 (dd, J=8.8, 5.6 Hz, 1H, benzamide-H), 7.35–7.28 (m, 3H, aromatic-H)

  • HRMS: m/z 342.1112 [M+H]⁺ (calculated 342.1109 for C₁₈H₁₄F₂N₃O₂) .

Comparative Analysis with Structural Analogs

Table 2: Bioactive Benzamide Derivatives

CompoundTargetIC₅₀Reference
N-(4-Chlorophenyl)-4-[6-(4-methylpiperazin-1-yl)-5-CF₃-pyridin-3-yl]benzamideEGFR kinase9.2 nM
(S)-(2-Methyl-4-((4-CF₃Ph)SO₂)piperazin-1-yl)(2-MePyridin-3-yl)methanone5-HT₆ receptor15 nM
1-(3-t-Bu-1-Ph-pyrazol-5-yl)-3-(4-((2,3-DAPy-4-yl)oxy)-2-FPh)ureaCOX-222 µM

This compound’s unique 6-methylpyridazine group may confer:

  • Enhanced metabolic stability compared to piperazine-containing analogs

  • Reduced hERG channel binding (predicted pIC₅₀ = 4.1 vs 5.8 for morpholine derivatives) .

Pharmacokinetic and Toxicological Considerations

ADME Properties (Predicted)

  • Absorption: High Caco-2 permeability (8.7 × 10⁻⁶ cm/s)

  • Metabolism: Hepatic oxidation via CYP3A4 (major), CYP2D6 (minor)

  • Excretion: 78% fecal, 22% renal .

Toxicity Risks

  • Ames test: Negative for mutagenicity (structural alerts absent)

  • hERG inhibition: Moderate risk (IC₅₀ = 12 µM in silico) .

Industrial and Research Applications

Pharmaceutical Development

  • Lead candidate for:

    • Antimicrobial adjuvants (synergy with β-lactams demonstrated in analogs)

    • Neuropathic pain management (TRPV1 modulation predicted) .

Chemical Biology Probes

  • Photoaffinity labeling derivatives used to map:

    • ATP-binding pockets in kinase domains

    • Allosteric sites on GPCRs .

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